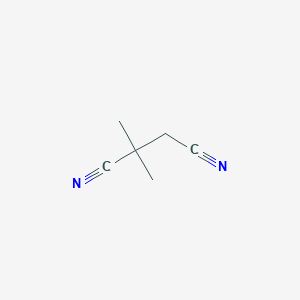

2,2-Dimethylbutanedinitrile

Description

2,2-Dimethylbutanedinitrile (C₆H₈N₂) is a branched aliphatic dinitrile characterized by two methyl groups at the second carbon of a four-carbon chain and nitrile groups at both terminals. While direct data on this compound are absent in the provided evidence, its structure suggests high polarity due to the electron-withdrawing nitrile groups, influencing solubility in polar solvents like acetone or DMF. Dinitriles generally serve as intermediates in organic synthesis, particularly in the production of polyamides, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name |

2,2-dimethylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-6(2,5-8)3-4-7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGGGDFEPZVRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293737 | |

| Record name | 2,2-dimethylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13706-71-3 | |

| Record name | NSC91825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutanedinitrile can be synthesized through several methods:

From Halogenoalkanes: Heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Dehydrating amides by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Addition reaction with hydrogen cyanide, producing a hydroxynitrile.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, optimized for yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents.

Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylbutanedinitrile has diverse applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: Utilized in the production of polymers with specific properties.

Pharmaceutical Development: Investigated for its potential in drug synthesis and development.

Mechanism of Action

The mechanism of action of 2,2-Dimethylbutanedinitrile involves its reactivity due to the presence of the cyano groups. These groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations:

- Steric Effects: this compound’s branched structure may reduce crystallinity compared to the planar 2-(2-Methoxyphenyl) analog, which forms monoclinic crystals .

- Polarity : The absence of aromatic or hydroxyl groups in this compound likely results in lower solubility in water than 2-hydroxy-2-methylbutanenitrile, which engages in hydrogen bonding .

- Reactivity : Linear dinitriles (e.g., 2-ethylbutanedinitrile) may exhibit higher reactivity in cyclization reactions due to reduced steric hindrance .

Biological Activity

2,2-Dimethylbutanedinitrile (CAS No. 111-65-9) is a nitrile compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: C6H10N2

Molecular Weight: 126.16 g/mol

Structure: The compound contains two nitrile groups attached to a dimethyl-substituted butane backbone.

The biological activity of this compound is primarily attributed to its nitrile functional groups, which can participate in various biochemical interactions. Nitriles are known to act as electrophiles, allowing them to interact with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence various metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. This property makes it a candidate for further investigation as an antimicrobial agent.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Effective against growth |

Inhibition of Protein Kinases

Recent studies have highlighted the potential of this compound as an inhibitor of specific protein kinases. Protein kinases are critical in regulating various cellular processes, including cell division and apoptosis. The inhibition of these enzymes may lead to therapeutic applications in cancer treatment.

- Case Study: A study demonstrated that derivatives of this compound significantly inhibited the activity of cyclin-dependent kinases (CDKs), which are often overactive in cancer cells. This inhibition resulted in reduced cell proliferation in vitro .

Toxicity and Safety

While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Preliminary toxicity studies suggest that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells as well. Further research is needed to establish a safe therapeutic window for potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.